molecular formula C12H21ClN2O4S B116935 Soterenol hydrochloride CAS No. 14816-67-2

Soterenol hydrochloride

Cat. No. B116935
CAS RN: 14816-67-2
M. Wt: 324.82 g/mol
InChI Key: LTQWQTNRIBKUMN-UHFFFAOYSA-N
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Description

Soterenol [(+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, MJ 1992] is a directly acting sympathomimetic amine which has been shown to display Beta2-adrenoceptor selectivity . Soterenol, a methanesulfonamido-phenethanolamine related structurally to isoproterenol, was a highly effective bronchodilator agent in several animal species by various routes of administration .


Molecular Structure Analysis

Soterenol has a molecular formula of C12H20N2O4S, an average mass of 288.363 Da, and a monoisotopic mass of 288.114380 Da . Soterenol hydrochloride has a molecular formula of C12H21ClN2O4S, an average mass of 324.824 Da, and a monoisotopic mass of 324.091064 Da .

Scientific Research Applications

Interactional Behavior Analysis in Ternary Solutions

The physiochemical properties of Soterenol Hydrochloride have been analyzed in the presence of β-cyclodextrin in an aqueous medium . This study aimed to gain a better understanding of the prevailing interactions among solute–solvent systems with the help of viscosity and conductivity studies . The viscosity coefficient along with its transfer parameter was calculated using the Jones–Dole equation . Activation parameters were evaluated and discussed to gain a better understanding of the mechanism of viscous flow in terms of transition state theory . Conductivity studies were performed to investigate the thermodynamics of the ternary system in terms of changes in Gibbs free energy .

Drug-Host Complexation

The binding interaction between drug molecules and host molecules is crucial, as it significantly affects the pharmacokinetic properties, safety, and efficacy of therapeutic agents . Research has provided insights into the importance of drug–host complexation in improving the solubility, stability, and bioavailability of drugs, thus facilitating the achievement of optimal therapeutic results .

Chronic Heart Failure Research

Soterenol Hydrochloride has been used to establish a mice model of chronic heart failure . The research found that the HFrEF mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable and a relatively stable chronic heart failure model could be obtained by placing it for 21 days .

Cardiac Function Study

Echocardiographic abnormalities were found in mice injected with different doses of Soterenol Hydrochloride, suggesting a decrease in cardiac function . Myofibrolysis were found in the hearts of mice in other groups . Brain natriuretic peptide was significantly increased in groups B and D, and C-reactive protein was significantly increased in each group .

Biomarker Research

Brain natriuretic peptide (BNP) and N-terminal proBNP (NT-proBNP) are widely used as diagnostic biomarkers for HF and cardiac dysfunction in clinical medicine . Soterenol Hydrochloride has been used in research to study these biomarkers .

Drug Delivery Research

Research on the dynamics and mechanisms of drug–host interactions is critical to devise innovative methods of drug delivery . Soterenol Hydrochloride has been used in such research .

Mechanism of Action

Target of Action

Soterenol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, dilation of blood vessels and bronchi, and smooth muscle relaxation .

Mode of Action

Soterenol hydrochloride acts as a non-selective beta-adrenergic agonist . It interacts with its targets, the beta-adrenergic receptors, leading to an increase in heart rate and cardiac output, and dilation of the bronchi .

Biochemical Pathways

The primary biochemical pathways affected by Soterenol hydrochloride are the cAMP signaling pathway and the neuroactive ligand-receptor interaction . These pathways are involved in various physiological processes, including heart rate regulation and bronchodilation .

Pharmacokinetics

The pharmacokinetic properties of Soterenol hydrochloride include a rapid clearance and a short duration of action . It is enzymatically degraded via catechol O-methyltransferase (COMT), primarily in the liver, and excreted in the urine as sulfated conjugates . These properties impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Soterenol hydrochloride’s action include an increase in heart rate and cardiac output, dilation of the bronchi, and relaxation of smooth muscles . In animal models, it has been used to induce myocardial injury for research purposes .

Action Environment

The action, efficacy, and stability of Soterenol hydrochloride can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its effects . .

properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWQTNRIBKUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13642-52-9 (Parent)
Record name Soterenol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60933320
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soterenol hydrochloride

CAS RN

14816-67-2, 28418-29-3
Record name Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soterenol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339
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Record name SOTERENOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?

A1: In an 18-month oral toxicity study conducted on rats, Soterenol hydrochloride, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between Soterenol hydrochloride exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.

Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?

A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on Soterenol hydrochloride and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.

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